molecular formula C8H8N2O2 B2808754 methyl (4-ethynyl-1H-pyrazol-1-yl)acetate CAS No. 1823783-45-4

methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

カタログ番号 B2808754
CAS番号: 1823783-45-4
分子量: 164.164
InChIキー: JJGWXYURDGCOKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 . The compound is typically stored at 4 degrees Celsius and is available in powder form . The IUPAC name for this compound is "methyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate" .


Molecular Structure Analysis

The InChI code for “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” is 1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” is a powder that is stored at 4 degrees Celsius .

科学的研究の応用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” could be used in molecular docking studies to understand the interaction of drugs with their target proteins.

Anti-inflammatory Activities

Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery . A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory . Therefore, “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” could potentially be used in the development of new anti-inflammatory drugs.

Analgesic Activities

In addition to their anti-inflammatory properties, many drugs that incorporate the pyrazole ring also have analgesic (pain-relieving) effects . This suggests that “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” could potentially be used in the development of new analgesic drugs.

Vasodilator Activities

Some drugs that incorporate the pyrazole ring are known to have vasodilator effects, which means they can widen (dilate) blood vessels . This suggests that “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” could potentially be used in the development of new vasodilator drugs.

Antidepressant Activities

Some drugs that incorporate the pyrazole ring are known to have antidepressant effects . This suggests that “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” could potentially be used in the development of new antidepressant drugs.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

将来の方向性

While specific future directions for “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” are not available, there is ongoing research into the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These could potentially show satisfactory efficacy and safety profiles .

特性

IUPAC Name

methyl 2-(4-ethynylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGWXYURDGCOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。